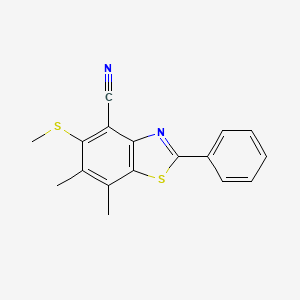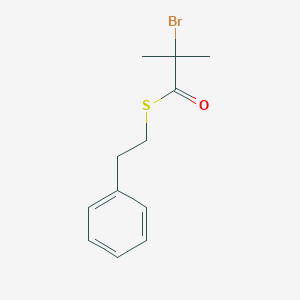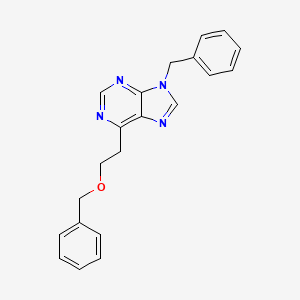
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. For instance, the starting material, 6-chloropurine, can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 9-benzyl-6-chloropurine. This intermediate can then undergo further reaction with 2-(benzyloxy)ethyl bromide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding simpler purine derivatives.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position if a leaving group like chlorine is present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler purine compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The benzyl and benzyloxyethyl groups could influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-chloropurine: Similar in structure but lacks the benzyloxyethyl group.
9-Benzyl-6-chloropurine: An intermediate in the synthesis of the target compound.
2,6-Dibenzylpurine: Contains two benzyl groups but lacks the benzyloxyethyl group.
Uniqueness
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is unique due to the presence of both benzyl and benzyloxyethyl groups, which can confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
920503-49-7 |
|---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9-benzyl-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C21H20N4O/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
RHTDITJHFSZXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


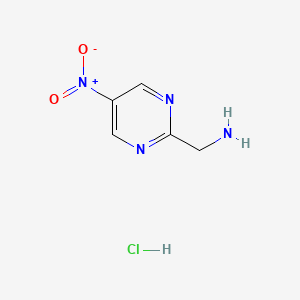

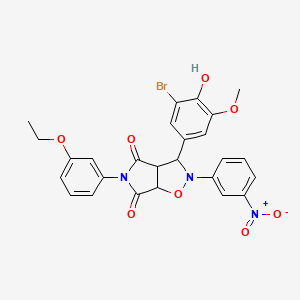
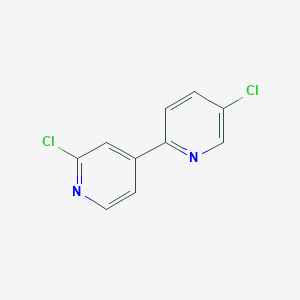
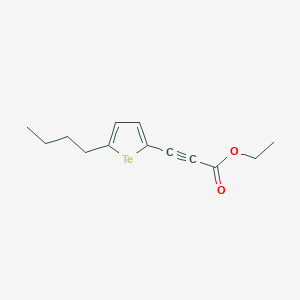
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
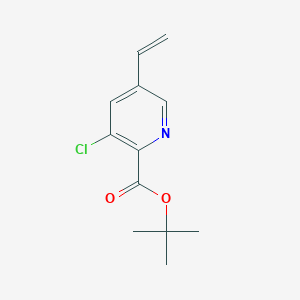
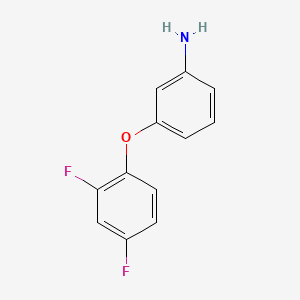
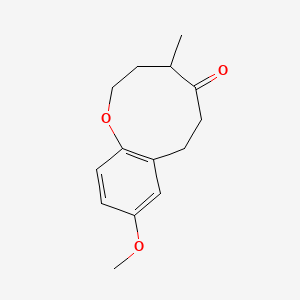
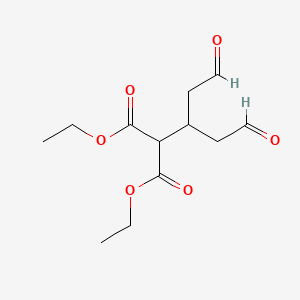
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
